2,2-Dimethyl-3,4-dihydronaphthalen-1-one

Vue d'ensemble

Description

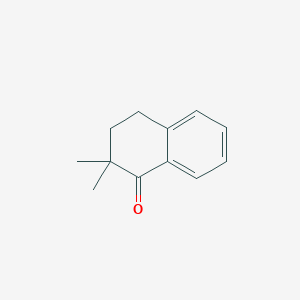

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a clear, light lemon/lime liquid with a hint of pink . This compound is known for its unique structure, which includes a naphthalene ring system with a ketone functional group and two methyl groups at the 2-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one can be achieved through various methods. One common method involves the reaction of 2-(2-Iodophenyl)ethan-1-ol with a suitable base . The reaction typically requires anhydrous conditions and is carried out at room temperature . Another method involves the Claisen-Schmidt condensation reaction, which is a well-known route for synthesizing such compounds .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyl-3,4-dihydronaphthalen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .

Applications De Recherche Scientifique

Applications in Organic Synthesis

One of the primary applications of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is in organic synthesis as a building block for more complex molecules. It has been utilized in the creation of various ketones and other functionalized compounds. A notable example includes its use in synthesizing derivatives that serve as ligands for biological targets, particularly human histamine H1-receptors . This application is crucial for developing potential treatments for neurodegenerative and neuropsychiatric disorders.

Case Study: Ligand Development

A study demonstrated the synthesis of a ligand derived from this compound that exhibited promising activity against histamine receptors. The compound was synthesized through a four-step process, yielding derivatives with high selectivity and potency . This highlights the compound's utility in drug discovery and development.

Biological Applications

In addition to its role in organic synthesis, this compound has been investigated for its biological activity. Research indicates that derivatives of this compound possess anticancer properties. For example, quinone-based derivatives synthesized from this compound have shown efficacy against various cancer cell lines .

Case Study: Anticancer Activity

A recent study evaluated several derivatives of this compound against cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their anticancer activity. One derivative presented an IC50 value of 0.3 μM against HL60 cells, demonstrating its potential as a therapeutic agent .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways . For instance, its antitumor activity is believed to be mediated through the inhibition of Bcl-2 family proteins, which play a crucial role in regulating apoptosis . Additionally, its anti-inflammatory effects are thought to involve the modulation of cytokine production and the inhibition of key enzymes in the inflammatory pathway .

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-3,4-dihydronaphthalen-1-one can be compared with other similar compounds, such as:

1-Tetralone:

2-Methyl-1-tetralone: This compound has a similar structure but with only one methyl group at the 2-position.

3,4-Dihydronaphthalen-1-one: This compound lacks the methyl groups and has a simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

Overview

2,2-Dimethyl-3,4-dihydronaphthalen-1-one, with the molecular formula and a molecular weight of 174.24 g/mol, is an organic compound that has garnered interest due to its diverse biological activities. This compound is primarily recognized for its role in organic synthesis but has also been investigated for its potential biological effects, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions can lead to either inhibition or activation of these enzymes, influencing the metabolism of various substrates.

- Cellular Effects : It modulates cell signaling pathways and gene expression. Notably, it can influence oxidative stress responses by altering the expression of related genes. Additionally, it affects cellular metabolism by modifying the activity of key metabolic enzymes.

The compound exhibits several biochemical properties:

- Solubility : It is soluble in organic solvents such as alcohol and ether.

- Stability : Under normal storage conditions, it remains stable; however, exposure to light and temperature fluctuations can affect its stability and biological activity over time.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, certain synthesized derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate allergic and inflammatory responses. Its derivatives have shown promise as novel anti-neuroinflammatory agents .

- Metabolic Modulation : It influences metabolic pathways by interacting with various cellular components. This interaction can lead to altered levels of metabolites and changes in metabolic activity.

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Studies : In a study evaluating various naphthoquinone derivatives, compounds similar to this compound demonstrated significant antiproliferative activity against multiple cancer cell lines. The most effective compounds were noted for their ability to induce apoptosis in cancer cells while showing low toxicity to normal cells .

- Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties revealed that certain derivatives could effectively reduce inflammation markers in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Data Table

The following table summarizes the biological activities and effects observed for this compound and its derivatives:

| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 0.9 | Induction of apoptosis |

| Antitumor | HT-29 (Colorectal) | 0.5 | Cell cycle arrest |

| Anti-inflammatory | RAW 264.7 (Macrophage) | N/A | Modulation of inflammatory cytokines |

| Metabolic modulation | HepG2 (Liver) | N/A | Alteration of metabolic enzyme activity |

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTNPKXCRBTDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448347 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-45-9 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.